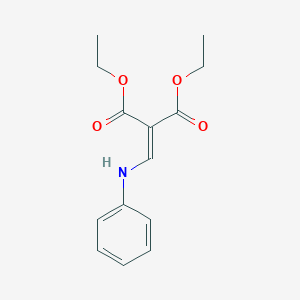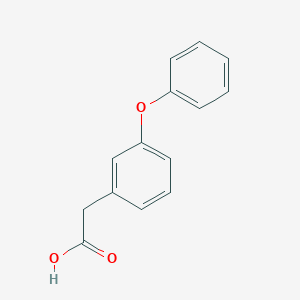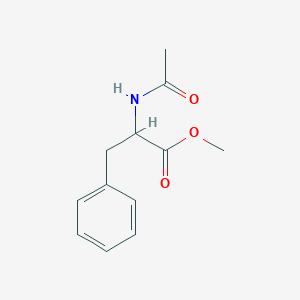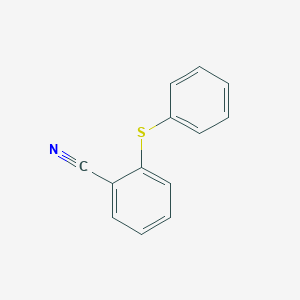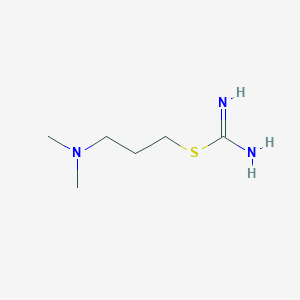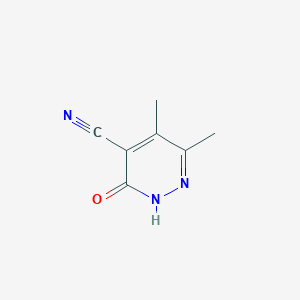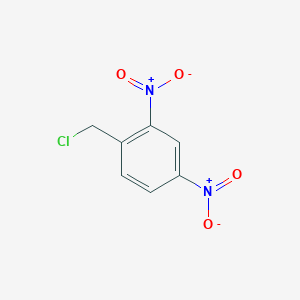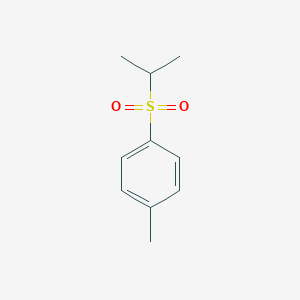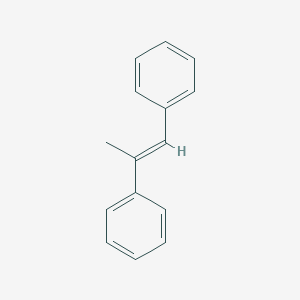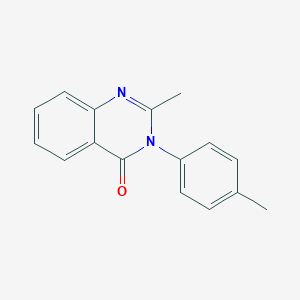
2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone, also known as MMQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMQ belongs to the quinazolinone family of compounds and has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Scientific Research Applications
2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. In addition, 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has been found to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
Mechanism Of Action
The mechanism of action of 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has also been found to inhibit the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical And Physiological Effects
2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has been found to have several biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory molecules such as prostaglandins and cytokines. 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has also been found to increase the activity of certain antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help protect cells from oxidative damage. In addition, 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has been found to induce cell death in cancer cells, which may contribute to its anticancer properties.
Advantages And Limitations For Lab Experiments
2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have low toxicity in animal studies. However, 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. In addition, 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Future Directions
There are several future directions for research on 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone. One area of research could focus on optimizing the synthesis method to improve the yield and purity of 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone. Another area of research could focus on elucidating the mechanism of action of 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone, which could help identify new therapeutic targets for the treatment of inflammatory diseases and cancer. Additionally, future research could investigate the safety and efficacy of 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone in humans, which could pave the way for its development as a new therapeutic agent.
Synthesis Methods
The synthesis of 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone involves the reaction of 2-aminobenzophenone with 4-methylbenzaldehyde in the presence of acetic anhydride and glacial acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. This method has been reported to yield 2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone with a purity of over 95%.
properties
CAS RN |
22316-59-2 |
|---|---|
Product Name |
2-Methyl-3-(4-methylphenyl)-4(3H)-quinazolinone |
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-methyl-3-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O/c1-11-7-9-13(10-8-11)18-12(2)17-15-6-4-3-5-14(15)16(18)19/h3-10H,1-2H3 |
InChI Key |
ZDTGZJXXQHUFIR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C |
Other CAS RN |
22316-59-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)
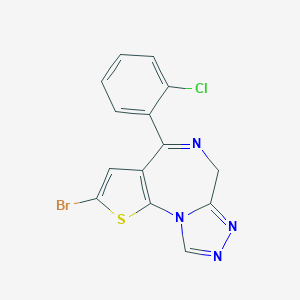
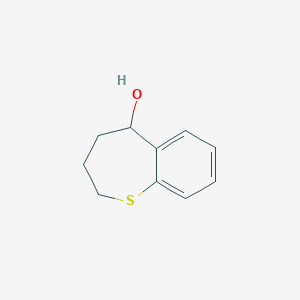
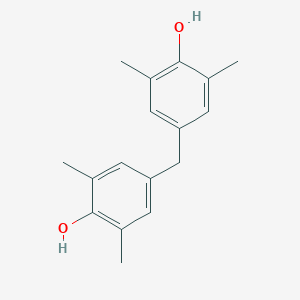
![4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B188735.png)
